molecular formula C12H14F2O2 B7994933 3,4-Difluoro-5-(isopentyloxy)benzaldehyde

3,4-Difluoro-5-(isopentyloxy)benzaldehyde

Cat. No.: B7994933
M. Wt: 228.23 g/mol
InChI Key: NAEQLXQSJPIVPW-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-(isopentyloxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4-Difluoro-5-(isopentyloxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-(isopentyloxy)benzaldehyde depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating effects of the isopentyloxy group. These effects can alter the compound’s reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluorobenzaldehyde: Similar structure but with fluorine atoms at different positions.

    4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group instead of an isopentyloxy group.

    3,4-Difluorobenzaldehyde: Lacks the isopentyloxy group.

Uniqueness

3,4-Difluoro-5-(isopentyloxy)benzaldehyde is unique due to the presence of both fluorine atoms and the isopentyloxy group, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and make it a valuable building block in the synthesis of complex organic molecules .

Properties

IUPAC Name

3,4-difluoro-5-(3-methylbutoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O2/c1-8(2)3-4-16-11-6-9(7-15)5-10(13)12(11)14/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEQLXQSJPIVPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C(=CC(=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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